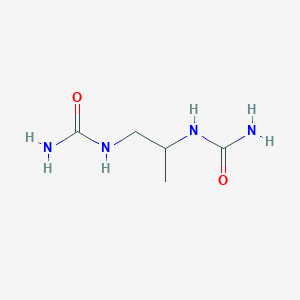
Cyclohexyl-trimethyl-azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-trimethyl-azanium, also known as N,N,N-Trimethylcyclohexylammonium iodide, is a quaternary ammonium compound with the molecular formula C9H20IN. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl-trimethyl-azanium can be synthesized through the quaternization of N,N-dimethylcyclohexylamine with methyl iodide. The reaction typically occurs in a solvent such as methanol or dichloromethane at room temperature. The reaction is as follows: [ \text{N,N-dimethylcyclohexylamine} + \text{methyl iodide} \rightarrow \text{this compound iodide} ]
Industrial Production Methods
Industrial production of this compound involves similar quaternization reactions but on a larger scale. The process includes the recovery and purification of the product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl-trimethyl-azanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the quaternary ammonium group.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the iodide ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while substitution with hydroxide ions can yield this compound hydroxide.
Aplicaciones Científicas De Investigación
Cyclohexyl-trimethyl-azanium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It can be used in the preparation of biological buffers and reagents.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexyl-trimethyl-azanium involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium group allows it to interact with negatively charged molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions enable it to act as a catalyst or stabilizing agent in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the cyclohexyl group.
Trimethylphenylammonium iodide: Contains a phenyl group instead of a cyclohexyl group.
Cyclohexylmethylammonium iodide: Similar but has a methyl group instead of three methyl groups.
Uniqueness
Cyclohexyl-trimethyl-azanium is unique due to its combination of a quaternary ammonium group and a cyclohexyl group. This combination provides both ionic and hydrophobic interactions, making it versatile in various applications compared to its similar compounds.
Propiedades
Número CAS |
3237-34-1 |
|---|---|
Fórmula molecular |
C9H20N+ |
Peso molecular |
142.26 g/mol |
Nombre IUPAC |
cyclohexyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20N/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/q+1 |
Clave InChI |
HCKMSHYCAFVSGW-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


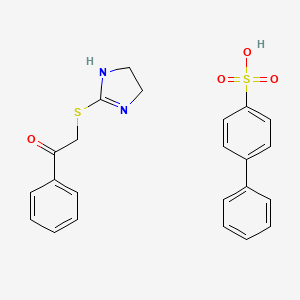
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
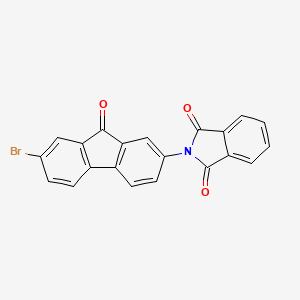
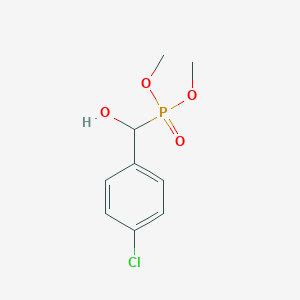

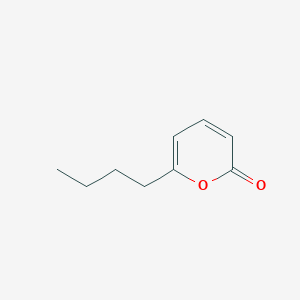
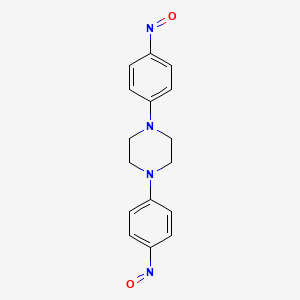
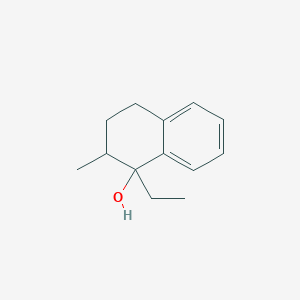


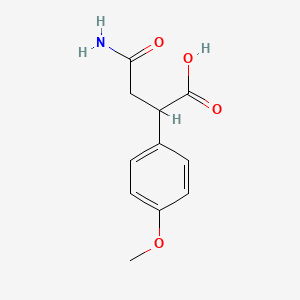
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
